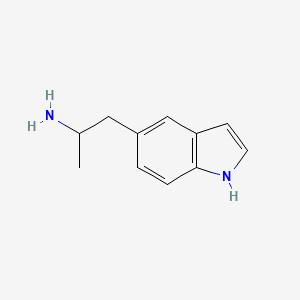

5-(2-Aminopropyl)indole

Vue d'ensemble

Description

5-(2-Aminopropyl)indole : , communément appelé 5-IT, est un composé psychoactif appartenant aux classes chimiques de l'indole et de la phénéthylamine. Il est reconnu pour ses effets empathogènes et a été disponible en tant que drogue de synthèse. Le composé a été synthétisé pour la première fois par Albert Hofmann en 1962 . Il a été vendu comme une drogue récréative par des vendeurs en ligne depuis 2011 .

Applications De Recherche Scientifique

Chemistry: 5-(2-Aminopropyl)indole is used as a precursor in the synthesis of various indole derivatives

Biology: The compound is used in biological research to study its effects on neurotransmitter systems. It acts as a triple monoamine releasing agent, affecting dopamine, norepinephrine, and serotonin levels .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its empathogenic effects suggest potential use in the treatment of certain psychiatric disorders, although its safety profile needs thorough evaluation.

Industry: In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes.

Mécanisme D'action

Target of Action

5-(2-Aminopropyl)indole, also known as 5-IT, is a psychoactive substance that primarily targets the monoamine transporters in the brain . It acts as a triple monoamine releasing agent, with EC50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine, and 104.8 nM for serotonin . These neurotransmitters play crucial roles in regulating mood, appetite, sleep, and various other physiological processes.

Mode of Action

5-IT interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the brain . It also acts as an inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down these neurotransmitters . By inhibiting MAO-A, 5-IT can further increase the levels of monoamines in the brain.

Biochemical Pathways

The increased levels of monoamines in the brain due to 5-IT’s action can affect various biochemical pathways. For instance, the elevated dopamine levels can enhance reward-related pathways, leading to feelings of pleasure and euphoria. Increased norepinephrine levels can stimulate the body’s fight-or-flight response, resulting in increased alertness and arousal. Elevated serotonin levels can impact mood regulation pathways, potentially leading to mood elevation .

Safety and Hazards

Orientations Futures

Subtle differences in the chemical structure of transporter ligands can have profound effects on biological activity . The potent monoamine-releasing actions of 5-IT, coupled with its known inhibition of MAO A, could underlie its dangerous effects when administered alone, and in combination with other monoaminergic drugs or medications . Consequently, 5-IT and related compounds may pose substantial risk for abuse and serious adverse effects in human users .

Analyse Biochimique

Biochemical Properties

5-(2-Aminopropyl)indole acts as a triple monoamine releasing agent with EC 50 values of 12.9 nM for dopamine, 13.3 nM for norepinephrine and 104.8 nM for serotonin . It also acts as a MAO-A inhibitor . This suggests that this compound interacts with enzymes and proteins involved in the regulation of these neurotransmitters .

Cellular Effects

It is known to have stimulant properties similar to those of amphetamine . The reported toxic effects include pupil dilation, sweating, restlessness, disorientation, anxiety, agitation, tachycardia, and high body temperature .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Dosage Effects in Animal Models

It is known that the substance has a long-lasting stimulant effect, producing increased heart-rate, anorexia, diuresis, and slight hyperthermia for about twelve hours .

Metabolic Pathways

It is known that the substance is a derivative of indole, which is metabolized by gut microorganisms from tryptophan .

Transport and Distribution

Subcellular Localization

It is known that the substance might interact with monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT), suggesting that it may be localized in areas of the cell where these transporters are present.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-(2-aminopropyl)indole implique la réaction de l'indole avec le 2-bromopropane en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique comme le diméthylformamide à des températures élevées. Le produit résultant est ensuite purifié par recristallisation ou chromatographie.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité de la synthèse tout en minimisant la production de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le 5-(2-aminopropyl)indole peut subir des réactions d'oxydation pour former divers dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le composé peut être réduit pour former ses dérivés aminés correspondants à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le this compound peut subir des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels. Ceci peut être réalisé en utilisant des réactifs comme les chlorures d'acyle ou les chlorures de sulfonyle.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Chlorures d'acyle ou de sulfonyle en présence d'une base comme la pyridine.

Principaux produits :

Oxydation : Dérivés oxydés tels que l'acide indole-5-carboxylique.

Réduction : Dérivés aminés correspondants.

Substitution : Divers dérivés indoliques substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Le this compound est utilisé comme précurseur dans la synthèse de divers dérivés indoliques

Biologie : Le composé est utilisé dans la recherche biologique pour étudier ses effets sur les systèmes de neurotransmetteurs. Il agit comme un agent triple de libération de monoamine, affectant les niveaux de dopamine, de noradrénaline et de sérotonine .

Médecine : La recherche est en cours pour explorer les applications thérapeutiques potentielles du this compound. Ses effets empathogènes suggèrent une utilisation potentielle dans le traitement de certains troubles psychiatriques, bien que son profil de sécurité nécessite une évaluation approfondie.

Industrie : Dans le secteur industriel, le this compound est utilisé dans le développement de nouveaux matériaux et comme intermédiaire chimique dans divers processus de fabrication.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agent triple de libération de monoamine. Il augmente la libération de dopamine, de noradrénaline et de sérotonine en interagissant avec leurs transporteurs respectifs. De plus, il agit comme un inhibiteur de la monoamine oxydase A, ce qui augmente encore les niveaux de ces neurotransmetteurs . Les effets du composé sont principalement stimulants plutôt que psychédéliques, ce qui le distingue des autres dérivés indoliques.

Comparaison Avec Des Composés Similaires

Composés similaires :

Alpha-méthyltryptamine (αMT) : Un dérivé de la tryptamine aux effets psychédéliques.

5-(2-aminopropyl)benzofurane (5-APB) : Un dérivé de la phénéthylamine aux effets empathogènes.

3,4-Méthylènedioxyméthamphétamine (MDA) : Un dérivé de la phénéthylamine aux effets stimulants et psychédéliques.

Comparaison : Le 5-(2-aminopropyl)indole est unique dans sa structure chimique car il s'agit d'un dérivé de l'indole avec le groupe amino en position 5 plutôt qu'en position 3, qui est courant dans les tryptamines. Cette différence structurelle se traduit par ses effets stimulants plutôt que les effets psychédéliques observés dans des composés comme l'alpha-méthyltryptamine. Comparé au 5-(2-aminopropyl)benzofurane, le this compound a une structure de base différente mais partage des effets empathogènes similaires. Contrairement à la 3,4-méthylènedioxyméthamphétamine, qui possède à la fois des propriétés stimulantes et psychédéliques, les effets du this compound sont principalement stimulants .

Propriétés

IUPAC Name |

1-(1H-indol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGMISRJWGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873562 | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-30-3 | |

| Record name | α-Methyl-1H-indole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3784-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/no-structure.png)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)